2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c20-10(17-14-16-5-6-22-14)7-23-15-18-12(21)11-8-3-1-2-4-9(8)24-13(11)19-15/h5-6H,1-4,7H2,(H,16,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZPVFSFQELLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:
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Formation of the Benzothiolo-Pyrimidine Core
- Starting with a suitable thiol and a pyrimidine derivative, the core structure is synthesized through cyclization reactions.
- Reagents such as carboxylic anhydrides or acid chlorides are used under reflux conditions to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzothiolo-pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes multiple heterocycles and functional groups. Its molecular formula is , and it has a molecular weight of approximately 288.33 g/mol. The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with biological systems, which can be harnessed for therapeutic purposes.
Antiviral Activity
Research indicates that compounds similar to 2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit the activity of hepatitis C virus (HCV) non-structural proteins, particularly NS5B polymerase. This inhibition is crucial for viral replication and presents a potential avenue for developing antiviral drugs against HCV .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These findings suggest that this compound could be further explored as a lead candidate in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity highlights its potential as a new agent in the fight against antibiotic-resistant infections .
Synthetic Approaches
Several synthetic routes have been developed to produce 2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide and its derivatives. These methods often involve multi-step processes that utilize various reagents and conditions to achieve high yields and purity .
Derivatives with Enhanced Activity
Research into derivatives of this compound has revealed modifications that enhance its biological activity. For example, altering substituents on the thiazole or benzothiophene moieties can significantly improve potency against specific targets while reducing toxicity .
Case Study 1: Antiviral Efficacy
In a study conducted on a series of thiazole-containing compounds similar to the target compound, researchers found that specific modifications led to increased inhibition of HCV replication in cell cultures. The most promising derivative demonstrated an IC50 value significantly lower than existing antiviral agents .
Case Study 2: Anticancer Activity
Another case study focused on the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
Mechanism of Action
The mechanism by which 2-[(4-oxo-5,6,7,8-tetrahydro-3H-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, inhibiting their activity.
Pathways: The compound could interfere with metabolic pathways, leading to the inhibition of cell growth or proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies :
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases) but may reduce solubility .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability but may lower target affinity .
Synthetic Yields :
- Derivatives with bulky substituents (e.g., 4-ethoxyphenyl) show lower yields (68–74%) due to steric hindrance during nucleophilic substitution .
- Thiazole-containing analogs (e.g., the target compound) require optimized reaction conditions to prevent thiol oxidation .
Spectroscopic Characterization :
- IR spectra consistently show NH/OH stretches (3100–3450 cm⁻¹) and carbonyl peaks (1650–1750 cm⁻¹) .
- ^1H NMR signals for aromatic protons and methyl groups are critical for confirming regioselectivity .
Thermal Stability :
- Melting points range from 213°C (for less polar analogs) to 268°C (for halogenated derivatives), correlating with crystallinity and intermolecular interactions .
Biological Activity
The compound 2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 284.37 g/mol. The structure features a benzothiolo-pyrimidine moiety linked to a thiazole acetamide group. The presence of sulfur atoms in the structure is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-oxo-5,6,7,8-tetrahydro-3H- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibit notable antimicrobial properties. A study by Alzahrani et al. (2020) demonstrated that derivatives of benzothiolo-pyrimidines possess significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . A detailed analysis revealed that the compound activates caspase pathways which are crucial for programmed cell death .
Anti-inflammatory Effects
Another aspect of its biological activity includes anti-inflammatory effects. Research conducted by Zhang et al. (2021) highlighted that thiazole derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound was tested alongside standard antibiotics. Results indicated a synergistic effect when combined with amoxicillin against resistant strains of E. coli.
- Cancer Cell Line Testing : A series of experiments were conducted on breast cancer cells (MCF-7) where the compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability with IC50 values calculated around 15 µM.
Data Summary
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiolo[2,3-d]pyrimidinone core. Critical steps include:
- Core formation : Cyclization of substituted thiophenes with urea or thiourea derivatives under reflux conditions (e.g., acetic acid as solvent, 100–120°C) .
- Sulfanyl introduction : Reaction of the core with mercaptoacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
- Amide coupling : Final N-(thiazol-2-yl)acetamide attachment via nucleophilic acyl substitution, often using triethylamine as a base in DMF . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios. For example, excess thiourea derivatives can improve cyclization efficiency by 15–20% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) monitors intermediate purity; ≥95% purity is typically required for biological assays .
- Spectroscopy :
- IR : Confirms carbonyl (1650–1700 cm⁻¹) and sulfanyl (650–750 cm⁻¹) groups .
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methylene groups in the tetrahydrobenzothiolo ring (δ 2.0–3.5 ppm). ¹³C NMR verifies the acetamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
Contradictions in activity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Structural isomerism : Check for tautomeric forms of the pyrimidinone ring using X-ray crystallography or DFT calculations .
- Solubility effects : Use DMSO stocks at ≤0.1% v/v to avoid aggregation artifacts. Confirm activity in multiple solvent systems (e.g., PBS with 0.01% Tween-20) .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and pre-incubation times to ensure reproducibility .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Modification of labile groups : Replace the acetamide’s methyl group with cyclopropyl to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Substitute hydrogen atoms in the thiazole ring with deuterium to slow metabolic clearance (e.g., 2H at C4 position) .
- Prodrug approaches : Introduce phosphate esters at the sulfanyl group to improve aqueous solubility and mask reactive thiols .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Substituent variation : Test analogs with halogen (F, Cl) or methoxy groups at the benzothiolo ring’s 3-position to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the tetrahydrobenzothiolo ring with a dihydrothieno[3,2-d]pyrimidine core to evaluate ring flexibility’s impact on selectivity .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against off-targets (e.g., EGFR vs. HER2 kinases) .
Methodological Considerations
Q. What protocols are recommended for assessing this compound’s photostability?
- Light exposure : Irradiate samples under ICH Q1B conditions (e.g., 1.2 million lux hours) using a xenon arc lamp.
- Degradation analysis : Monitor via HPLC for new peaks at 220 nm. Common degradation products include sulfoxide derivatives (retention time shift +1.5–2.0 min) .
Q. How should kinetic solubility be measured to avoid experimental artifacts?
- Nephelometry : Prepare saturated solutions in PBS (pH 7.4) and measure turbidity at 620 nm after 24-hour agitation (25°C).
- LC-MS validation : Centrifuge samples (14,000 rpm, 10 min) and quantify supernatant concentration against a calibration curve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
